N-(2-Hydroxyethyl)-N-propargyl-2,4-dichlorobenzylamine
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Overview
Description
N-(2-Hydroxyethyl)-N-propargyl-2,4-dichlorobenzylamine is an organic compound that features a benzylamine core substituted with hydroxyethyl and propargyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-propargyl-2,4-dichlorobenzylamine typically involves the reaction of 2,4-dichlorobenzylamine with propargyl bromide and 2-chloroethanol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The propargyl group can be reduced to an alkyl group using hydrogenation.
Substitution: The benzylamine core can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-(2-oxoethyl)-N-propargyl-2,4-dichlorobenzylamine.
Reduction: Formation of N-(2-hydroxyethyl)-N-propyl-2,4-dichlorobenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-propargyl-2,4-dichlorobenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-propargyl-2,4-dichlorobenzylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and propargyl groups can form hydrogen bonds and covalent interactions with active sites, modulating the activity of the target proteins. This compound may also influence signaling pathways by altering the function of key enzymes involved in cellular processes.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)cytisine derivatives: These compounds share the hydroxyethyl group and have been studied for their biological activities.
Methyldiethanolamine: Similar in having hydroxyethyl groups, used in gas treating and as a chemical intermediate.
Uniqueness: N-(2-Hydroxyethyl)-N-propargyl-2,4-dichlorobenzylamine is unique due to the presence of both hydroxyethyl and propargyl groups, which confer distinct chemical reactivity and potential biological activity. Its dichlorobenzylamine core also provides specific sites for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
1211-52-5 |
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Molecular Formula |
C12H13Cl2NO |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl-prop-2-ynylamino]ethanol |
InChI |
InChI=1S/C12H13Cl2NO/c1-2-5-15(6-7-16)9-10-3-4-11(13)8-12(10)14/h1,3-4,8,16H,5-7,9H2 |
InChI Key |
XYHDZHVOIVOSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CCO)CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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